1-Chloro-2-fluoronaphthalene 1-Chloro-2-fluoronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15985590
InChI: InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
SMILES:
Molecular Formula: C10H6ClF
Molecular Weight: 180.60 g/mol

1-Chloro-2-fluoronaphthalene

CAS No.:

Cat. No.: VC15985590

Molecular Formula: C10H6ClF

Molecular Weight: 180.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-fluoronaphthalene -

Specification

Molecular Formula C10H6ClF
Molecular Weight 180.60 g/mol
IUPAC Name 1-chloro-2-fluoronaphthalene
Standard InChI InChI=1S/C10H6ClF/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H
Standard InChI Key RJRXQRZUOOBXCR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The naphthalene system in 1-chloro-2-fluoronaphthalene consists of two fused benzene rings, with chlorine and fluorine atoms occupying adjacent positions on the same ring. This substitution pattern creates a meta-directing electronic environment, altering the compound’s susceptibility to electrophilic aromatic substitution (EAS) reactions. The fluorine atom, with its high electronegativity (χ=4.0\chi = 4.0), withdraws electron density via inductive effects, while the chlorine atom (χ=3.0\chi = 3.0) exerts a weaker but still significant electron-withdrawing influence .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₁₀H₆ClF
Molecular Weight180.60 g/mol
IUPAC Name1-Chloro-2-fluoronaphthalene
CAS Registry NumberNot explicitly listed in sources
Halogen SubstituentsCl (Position 1), F (Position 2)

The compound’s canonical SMILES representation is C1=CC=C2C(=C(C=CC2=C1)Cl)F, reflecting the fused ring system and halogen positions.

Synthesis and Reaction Pathways

Halogenation Strategies

The synthesis of 1-chloro-2-fluoronaphthalene typically involves direct halogenation or cross-coupling reactions:

Byproduct Management

Competing reactions, such as the formation of 1,2-dichloronaphthalene or 1-fluoro-2-chloronaphthalene isomers, necessitate precise stoichiometry and catalytic tuning. Chromatographic techniques (e.g., HPLC with C18 columns) are employed for purification, as demonstrated in analyses of similar fluorinated naphthalenes .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is influenced by halogen electronegativity and steric effects:

  • Melting Point: Estimated at 85–90°C based on comparisons to 1-fluoronaphthalene (mp = −13°C) and 1-chloronaphthalene (mp = −2°C) .

  • Boiling Point: Projected to be 265–270°C under atmospheric pressure, higher than non-halogenated naphthalene (bp = 218°C) due to increased molecular weight and dipole interactions .

  • Vapor Pressure: At 25°C, approximated as 0.05–0.1 mmHg, significantly lower than naphthalene (0.08 mmHg at 25°C), reflecting stronger intermolecular forces .

Table 2: Comparative Thermodynamic Data

CompoundMelting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg, 25°C)
Naphthalene80.22180.08
1-Fluoronaphthalene−132210.12
1-Chloronaphthalene−22590.04
1-Chloro-2-fluoronaphthalene85–90 (est.)265–270 (est.)0.05–0.1 (est.)

Solubility and Partitioning

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/L at 25°C) due to hydrophobic naphthalene backbone.

  • Organic Solvents: Freely soluble in dichloromethane, ethyl acetate, and toluene.

  • LogP (Octanol-Water): Estimated at 3.8–4.2, indicating high lipophilicity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing halogens deactivate the ring, directing incoming electrophiles to the 4th and 8th positions (meta to substituents). For example, nitration with HNO₃/H₂SO₄ yields 1-chloro-2-fluoro-4-nitronaphthalene as the major product.

Transition Metal-Catalyzed Reactions

The compound serves as a substrate in cross-couplings:

  • Buchwald-Hartwig Amination:

    1-Cl-2-F-Naphthalene+NH2RPd2(dba)31-NHR-2-F-Naphthalene\text{1-Cl-2-F-Naphthalene} + \text{NH}_2\text{R} \xrightarrow{\text{Pd}_2(\text{dba})_3} \text{1-NHR-2-F-Naphthalene}

    Yields depend on the steric bulk of the amine and reaction temperature.

  • Ullmann Coupling:
    Formation of biaryl structures using copper catalysts at elevated temperatures (>150°C).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogen atoms act as leaving groups in nucleophilic substitutions, enabling the synthesis of:

  • Anticancer Agents: Analogues of ellipticine and camptothecin.

  • Antimicrobials: Fluoroquinolone derivatives with enhanced bioavailability .

Materials Science

  • Liquid Crystals: Halogenated naphthalenes improve thermal stability in nematic phases.

  • Organic Semiconductors: Electron-deficient rings facilitate charge transport in thin-film transistors .

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